2,4,5-Trifluorobenzonitrile

Catalog No.
S589141
CAS No.
98349-22-5
M.F
C7H2F3N
M. Wt
157.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trifluorobenzonitrile

CAS Number

98349-22-5

Product Name

2,4,5-Trifluorobenzonitrile

IUPAC Name

2,4,5-trifluorobenzonitrile

Molecular Formula

C7H2F3N

Molecular Weight

157.09 g/mol

InChI

InChI=1S/C7H2F3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H

InChI Key

DLKNOGQOOZFICZ-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)F)F)C#N

Synonyms

2,4,5-trifluorobenzonitrile

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C#N

Building Block for Organic Synthesis

One primary application of 2,4,5-Trifluorobenzonitrile is as a building block for introducing a fluorinated benzonitrile group into target molecules. This is achieved through a chemical reaction called nucleophilic aromatic substitution . The presence of fluorine atoms on the molecule enhances its reactivity and allows for the efficient incorporation of the benzonitrile moiety.

An example of this application is the synthesis of a fluorinated analogue of platensimycin, an antibiotic []. This research demonstrates the potential of 2,4,5-Trifluorobenzonitrile in creating novel derivatives of existing drugs with potentially improved properties.

Development of Covalent Organic Frameworks (COFs)

2,4,5-Trifluorobenzonitrile is also used in the creation of dinitrile monomers for polytriazine covalent organic frameworks (COFs) []. COFs are a class of porous materials with applications in gas storage, separation, and catalysis.

Origin and Significance:

2,4,5-Trifluorobenzonitrile is a synthetic compound, not found naturally. It holds significance in scientific research due to its role as a versatile building block for introducing a fluorinated benzonitrile moiety into target molecules []. This fluorination can be particularly useful in medicinal chemistry and materials science, as it can impact properties like lipophilicity (affinity for fats), metabolic stability, and electronic character.


Molecular Structure Analysis

2,4,5-Trifluorobenzonitrile possesses a conjugated π-electron system. This system arises from the overlap of p orbitals on the carbon and nitrogen atoms in the benzene ring and the cyano group (C≡N). The presence of three electron-withdrawing fluorine atoms creates a dipole moment in the molecule and reduces the electron density of the benzene ring, particularly at the positions adjacent to the fluorines [].

Key Features:

  • Aromatic benzene ring with three fluorine substituents at positions 2, 4, and 5.
  • Cyano group (C≡N) attached to the benzene ring.
  • Conjugated π-electron system.

Chemical Reactions Analysis

Synthesis:

Reactions:

2,4,5-Trifluorobenzonitrile undergoes nucleophilic aromatic substitution (S_NAr) reactions, where a nucleophile displaces a leaving group (often a halogen) on the aromatic ring. This allows for the incorporation of the fluorinated benzonitrile group into various target molecules [].

For example, the reaction with ammonia (NH3) could be represented as:

C6F3Br (2,4,5-trifluorobromobenzene) + NH3 -> C6F3CN (2,4,5-trifluorobenzonitrile) + HBr

Decomposition:

Under high temperatures or in the presence of strong acids or bases, 2,4,5-trifluorobenzonitrile may decompose to release toxic fumes, including hydrogen fluoride and nitrogen oxides.


Physical And Chemical Properties Analysis

  • CAS Number: 98349-22-5 []
  • Molecular Formula: C7H2F3N
  • Molar Mass: 157.09 g/mol
  • Physical State: Liquid (expected)
  • Melting Point: Data not publicly available
  • Boiling Point: Data not publicly available
  • Solubility: Likely soluble in organic solvents like dichloromethane and acetonitrile
  • Stability: Stable under normal storage conditions
  • Flammability: Combustible liquid
Note

Due to the limited commercial availability of 2,4,5-trifluorobenzonitrile, specific data on physical properties may not be readily available.

2,4,5-Trifluorobenzonitrile is classified as a toxic and irritating substance. It can be harmful if swallowed, inhaled, or absorbed through the skin. It can also cause skin and eye irritation.

  • Toxicity: Data on specific toxicity values (e.g., LD50) is not publicly available.
  • Flammability: Combustible liquid (H227).
  • Precautionary Measures: Standard laboratory safety protocols for handling hazardous chemicals should be followed when working with 2,4,5-trifluorobenzonitrile. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (37.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (62.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (25%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (62.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (12.5%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (12.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (62.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (62.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2,4,5-Trifluorobenzonitrile

Dates

Modify: 2023-08-15

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